ADP ribose is classified as a nucleotide derivative, specifically a ribonucleotide. It consists of a ribose sugar linked to an adenosine moiety and one or more phosphate groups. The sodium salt form of ADP ribose is utilized in various biochemical applications due to its solubility and stability in aqueous solutions. It is primarily sourced from the hydrolysis of nicotinamide adenine dinucleotide (NAD+) or through enzymatic reactions involving adenosine diphosphate.
The synthesis of ADP ribose can be achieved through several methods:
The enzymatic approach typically involves the use of recombinant enzymes under controlled conditions to ensure specificity and efficiency. Chemical synthesis may involve multiple steps, including phosphorylation reactions and purification processes to isolate the desired product.
ADP ribose consists of:
The molecular formula for ADP ribose is C_{10}H_{13}N_{5}O_{7}P, with a molecular weight of approximately 427.2 g/mol. The structure features a ribofuranosyl ring connected to an adenine base and phosphate groups that are negatively charged at physiological pH.
ADP ribose participates in several key reactions:
The reactions involving ADP ribose are often catalyzed by specific enzymes such as poly(ADP-ribose) polymerases, which facilitate the transfer of ADP-ribose units from NAD+ onto target substrates.
The mechanism by which ADP ribose exerts its effects typically involves:
Studies have shown that modifications via ADP ribosylation can affect various cellular processes including cell division, apoptosis, and DNA repair mechanisms.
Relevant data indicates that the pKa values for the phosphate groups are around 0.9, 1.5, and 2.3, reflecting their acidic nature.
ADP ribose has numerous applications in scientific research:
ADP ribose is primarily synthesized through the enzymatic processing of nicotinamide adenine dinucleotide (NAD⁺), involving distinct families of transferases. The core reaction involves the cleavage of NAD⁺ into nicotinamide and ADP ribose, which may be further modified or directly utilized in cellular signaling.
Poly(ADP-ribose) polymerase enzymes (notably poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2) are nuclear proteins that catalyze the transfer of ADP ribose units onto target proteins—a process termed ADP ribosylation. These enzymes detect DNA strand breaks via specialized zinc finger domains, triggering conformational changes that relieve autoinhibition of their catalytic domains. Upon activation, poly(ADP-ribose) polymerase 1 uses NAD⁺ to synthesize linear or branched polymers of ADP ribose (poly(ADP-ribose)), attaching them to glutamate, aspartate, serine, or lysine residues on acceptor proteins. This modification recruits DNA repair machinery like X-ray repair cross-complementing protein 1 and DNA ligase 3 [1] [3] [9].
Table 1: Poly(ADP-Ribose) Polymerase Enzymes in ADP Ribose Synthesis
Enzyme | Primary Function | Subcellular Localization | Catalytic Products |
---|---|---|---|
Poly(ADP-ribose) polymerase 1 | DNA damage sensing and repair | Nucleus | Poly(ADP-ribose) chains |
Poly(ADP-ribose) polymerase 2 | Base excision repair | Nucleus | Oligo(ADP-ribose) chains |
Poly(ADP-ribose) polymerase 5a (Tankyrase) | Telomere maintenance | Cytoplasm/nucleus | Linear poly(ADP-ribose) chains |
Poly(ADP-ribose) polymerase 5b (Tankyrase) | Mitotic spindle assembly | Cytoplasm/nucleus | Linear poly(ADP-ribose) chains |
A groundbreaking discovery reveals that poly(ADP-ribose) polymerase enzymes also synthesize protein-free poly(ADP-ribose) chains. Poly(ADP-ribose) polymerase 1’s catalytic domain can use free ADP ribose or NAD⁺ bound to its acceptor site to initiate de novo chain elongation, releasing unanchored poly(ADP-ribose) molecules. This activity coexists with canonical protein ADP ribosylation and is stimulated by DNA damage [2] [8]. Histone poly(ADP-ribose) polymerase-dependent factor 1 regulates the balance between protein-conjugated and free poly(ADP-ribose) by favoring serine-directed protein modification [8].
Cluster of Differentiation 38, a transmembrane glycoprotein, functions as a bifunctional enzyme: It synthesizes cyclic ADP ribose from NAD⁺ via its ADP ribosyl cyclase activity and hydrolyzes cyclic ADP ribose to ADP ribose through glycohydrolase activity. Structurally, Cluster of Differentiation 38 contains a catalytic cleft that binds NAD⁺, facilitating intramolecular cyclization to form cyclic ADP ribose—a potent calcium-mobilizing messenger. Additionally, Cluster of Differentiation 38 catalyzes a base-exchange reaction where nicotinamide is replaced by other nucleophiles, yielding metabolites like nicotinic acid adenine dinucleotide phosphate [4] [10].
Table 2: Enzymatic Activities of Cluster of Differentiation 38
Reaction Type | Substrate | Product | Biological Role |
---|---|---|---|
Cyclization | NAD⁺ | Cyclic ADP ribose | Calcium release from endoplasmic reticulum |
Hydrolysis | Cyclic ADP ribose | ADP ribose | Signal termination |
Base exchange | NADP⁺ | Nicotinic acid adenine dinucleotide phosphate | Calcium signaling via lysosomal stores |
Dimerization | ADP ribose | (ADP ribose)₂ | Amplification of cyclic ADP ribose signaling |
Cluster of Differentiation 38 generates a unique dimeric ADP ribose molecule ((ADP ribose)₂) through an exchange reaction where the nicotinamide group of NAD⁺ is replaced by ADP ribose. Structural analyses confirm that (ADP ribose)₂ consists of two ADP ribose units linked via the N1 adenine of one unit and the anomeric carbon of the terminal ribose of the other. While (ADP ribose)₂ itself does not release calcium, it potentiates cyclic ADP ribose-induced calcium mobilization from endoplasmic reticulum stores [10].
Nudix hydrolases (nucleoside diphosphate-linked moiety X) are a superfamily of pyrophosphatases that degrade protein-conjugated ADP ribose. Escherichia coli RNA pyrophosphohydrolase and human Nudix hydrolase 16 are prominent examples that convert mono(ADP-ribose) or poly(ADP-ribose) into phosphoribose-attached peptides. Unlike snake venom phosphodiesterase I—a traditional tool for ADP ribose proteomics—Nudix hydrolases lack protease contaminants, making them ideal for mass spectrometry-based site mapping [5] [6].
Table 3: Biochemical Properties of Nudix Hydrolases in ADP Ribose Degradation
Enzyme | Source | Substrate Specificity | Catalytic Products | Optimal pH |
---|---|---|---|---|
Escherichia coli RNA pyrophosphohydrolase | E. coli | Protein-conjugated mono/poly(ADP-ribose) | Phosphoribose-peptide | 8.0–9.0 |
Human Nudix hydrolase 16 | Human cells | Protein-conjugated mono/poly(ADP-ribose) | Phosphoribose-peptide | 7.5–8.5 |
Snake venom phosphodiesterase I | Crotalus adamanteus venom | Protein-conjugated mono/poly(ADP-ribose) | Phosphoribose-peptide | 7.0–8.0 |
Structurally, Nudix hydrolase 16 contains a conserved Nudix box (G[X₅]E[X₇]REUXXEE; U = hydrophobic residue) that coordinates magnesium ions for catalysis. The enzyme’s active site accommodates the pyrophosphate moiety of ADP ribose, hydrolyzing it into adenosine monophosphate and ribose 5′-phosphate. This leaves a 212-Dalton phosphoribosyl tag on modified amino acids (e.g., glutamate, aspartate), enabling site identification via liquid chromatography-tandem mass spectrometry [5].
Phosphodiesterases hydrolyze phosphodiester bonds in ADP ribose polymers. Poly(ADP-ribose) glycohydrolase is the primary enzyme degrading poly(ADP-ribose) chains via exo- and endoglycosidic cleavage. It processively shortens poly(ADP-ribose) chains by cleaving ribose-ribose glycosidic linkages, releasing free ADP ribose monomers and leaving a terminal mono(ADP-ribose) on the protein acceptor. Poly(ADP-ribose) glycohydrolase cannot hydrolyze the protein-proximal mono(ADP-ribose)-protein bond, necessitating auxiliary hydrolases like terminal ADP ribose glycohydrolase 1 or ADP ribosylhydrolase 3 for complete removal [7] [8].
Ectonucleotide pyrophosphatase/phosphodiesterase 1 is another phosphodiesterase that processes protein-bound ADP ribose. It cleaves the pyrophosphate bond in mono(ADP-ribose), yielding phosphoribosylated proteins—identical to the tag generated by Nudix hydrolase 16. Unlike poly(ADP-ribose) glycohydrolase, ectonucleotide pyrophosphatase/phosphodiesterase 1 acts on mono(ADP-ribose) modifications and requires basic pH (8.0–9.0) for optimal activity. Its structural architecture includes two catalytic domains that coordinate zinc ions, facilitating nucleophilic attack on the phosphorus-oxygen bond [6].
Regulatory mechanisms ensure balanced ADP ribose turnover:
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